Methyl 2-(3-methoxy-2-nitrophenyl)acetate
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Overview
Description
“Methyl 2-(3-methoxy-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 934705-79-0 . It has a molecular weight of 225.2 and its IUPAC name is methyl (3-methoxy-2-nitrophenyl)acetate . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO5 . Its structure can be represented by the SMILES notation: [O-]N+=O)=CC=C1)=C1OC)=O .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 225.2 and a molecular formula of C10H11NO5 .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Methyl 2-(3-methoxy-2-nitrophenyl)acetate is involved in the synthesis of indole-2-acetic acid methyl esters, demonstrating its utility as an intermediate in the production of various methyl esters. This process involves several steps, including acylation, annulation, and cyclization, highlighting the compound's versatility in organic synthesis (Modi, Oglesby, & Archer, 2003).
The electrochemical reduction of aryl thiocyanates, including those with methoxy groups, showcases a unique autocatalytic process. This study provides insights into the mechanism of reductive cleavage of the S-CN bond, which is influenced by the substituent on the aryl ring, offering a glimpse into the reactivity of methoxy- and nitro-substituted compounds (Houmam, Hamed, & Still, 2003).
Material Science and Applications
Research on hydrazones derived from this compound highlights their potential in nonlinear optical applications. The study of their third-order nonlinear optical properties suggests that these compounds are candidates for optical device applications, such as optical limiters and switches, demonstrating the intersection of organic chemistry with material science (Naseema et al., 2010).
The synthesis of carbazomycin B through radical arylation of benzene using intermediates derived from methoxy- and nitro-substituted phenols underscores the role of these compounds in the synthesis of complex molecules. This process involves several key transformations, including iodination, acetylation, and cyclization, showcasing the compound's utility in the synthesis of biologically active molecules (Crich & Rumthao, 2004).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statements include H302, which suggests that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330, which advise on measures to take in handling and in case of accidental ingestion .
Properties
IUPAC Name |
methyl 2-(3-methoxy-2-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-8-5-3-4-7(6-9(12)16-2)10(8)11(13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUBXLKAKXKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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